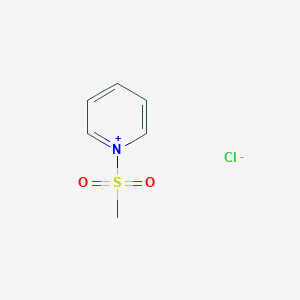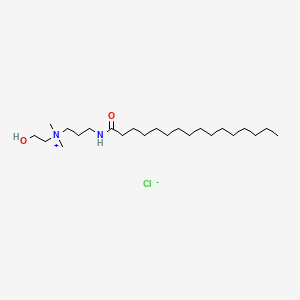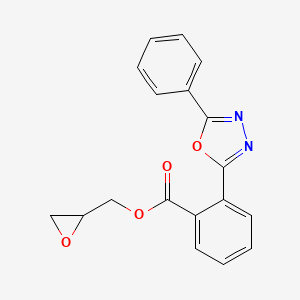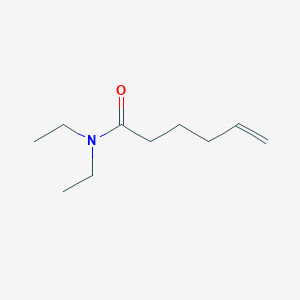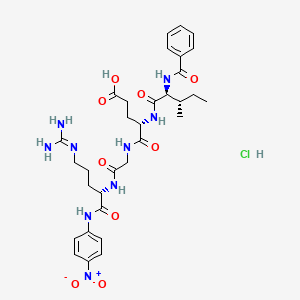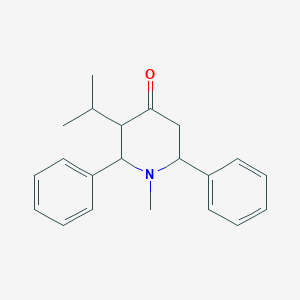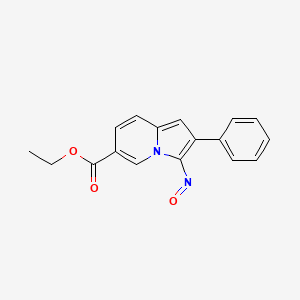![molecular formula C18H24Cl2N2 B14611783 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole CAS No. 61019-66-7](/img/structure/B14611783.png)
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a nonyl chain, which is further connected to an imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole typically involves the alkylation of 2,4-dichlorophenyl imidazole with a nonyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and nitration reactions can occur on the aromatic ring using reagents like chlorine (Cl2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Cl2, HNO3
Major Products Formed:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Dichlorophenyl)-1-nonanol
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol
Comparison: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is unique due to its specific structural features, such as the nonyl chain and the imidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Eigenschaften
CAS-Nummer |
61019-66-7 |
|---|---|
Molekularformel |
C18H24Cl2N2 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
1-[1-(2,4-dichlorophenyl)nonyl]imidazole |
InChI |
InChI=1S/C18H24Cl2N2/c1-2-3-4-5-6-7-8-18(22-12-11-21-14-22)16-10-9-15(19)13-17(16)20/h9-14,18H,2-8H2,1H3 |
InChI-Schlüssel |
UHQOTVAKIUAKLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


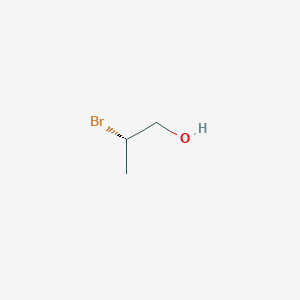

![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)

